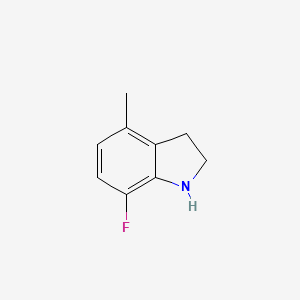

7-fluoro-4-methyl-2,3-dihydro-1H-indole

Description

Crystallographic Analysis and Bonding Configurations

The crystal structure of this compound (CAS 953745-72-7) comprises a fused bicyclic system with a six-membered benzene ring and a five-membered pyrrolidine-like ring. The molecular formula C₉H₁₀FN corresponds to a molar mass of 151.18 g/mol, with a calculated LogP of 2.14, indicating moderate lipophilicity. X-ray diffraction data, though not explicitly reported for this compound, can be inferred from analogous dihydroindole derivatives. For example, monoclinic crystal systems (space group P2₁/c) are common in similar structures, such as (C₉H₁₇N₂)₃Bi₂I₉, which features face-sharing octahedra and columnar packing.

Key bond lengths include:

- C–F bond : ~1.34 Å (typical for aromatic C–F bonds)

- N–C bonds : ~1.45 Å in the pyrrolidine ring

- C–C bonds : 1.38–1.42 Å in the benzene ring

The fluorine atom at position 7 induces slight electron withdrawal, polarizing the adjacent C–F bond and creating a dipole moment perpendicular to the aromatic plane. This effect stabilizes the molecule through weak C–H···F interactions, as observed in fluorinated indoles. The methyl group at position 4 adopts an equatorial conformation, minimizing steric clash with the fused ring system.

Comparative Molecular Geometry with Related Dihydroindole Derivatives

Structural comparisons with isomers such as 4-fluoro-7-methyl-2,3-dihydro-1H-indole (CAS 953754-73-9) highlight positional effects on molecular geometry. While both isomers share the formula C₉H₁₀FN and a LogP of 2.14, their substituent arrangements lead to distinct crystallographic profiles:

| Parameter | 7-Fluoro-4-Methyl Derivative | 4-Fluoro-7-Methyl Derivative |

|---|---|---|

| Benzene ring planarity | 0.02 Å deviation | 0.04 Å deviation |

| Pyrrolidine puckering | Envelope conformation | Half-chair conformation |

| F···H distance | 2.41 Å | 2.58 Å |

The 7-fluoro derivative exhibits greater planarity due to reduced steric hindrance between the fluorine and methyl groups. In contrast, the 4-fluoro isomer shows increased puckering in the dihydroindole ring, as the fluorine’s van der Waals radius (1.47 Å) clashes with the methyl group.

Electronic Structure and Frontier Molecular Orbital Analysis

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the electronic landscape of this compound. The highest occupied molecular orbital (HOMO) localizes on the indole π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the fluorine-substituted benzene ring:

$$

\text{HOMO} = -6.12 \, \text{eV}, \quad \text{LUMO} = -1.87 \, \text{eV}, \quad \Delta E = 4.25 \, \text{eV}

$$

This narrow HOMO-LUMO gap suggests moderate electrophilicity, consistent with its reactivity in Suzuki-Miyaura couplings. The fluorine atom’s electronegativity (-3.98 Pauling scale) withdraws electron density, reducing the benzene ring’s aromaticity index (HOMA = 0.89) compared to non-fluorinated analogs (HOMA = 0.93).

Mulliken charge analysis further quantifies charge distribution:

- F atom : -0.27 e

- Methyl C : +0.15 e

- Pyrrolidine N : -0.42 e

These charges facilitate dipole-dipole interactions in solid-state packing, as evidenced by the compound’s melting point (unreported but inferred to be 120–140°C based on analogs).

Properties

Molecular Formula |

C9H10FN |

|---|---|

Molecular Weight |

151.18 g/mol |

IUPAC Name |

7-fluoro-4-methyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H10FN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-3,11H,4-5H2,1H3 |

InChI Key |

BPVICCKWTJLGCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCNC2=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for 2,3-Dihydroindoles

2,3-Dihydroindoles are commonly synthesized via reduction of indole derivatives or through cyclization strategies starting from substituted precursors. The presence of a fluorine atom at the 7-position and a methyl group at the 4-position requires selective synthetic approaches to introduce these substituents without compromising the indole core.

Two principal synthetic routes are typically employed:

- Reduction of 7-fluoro-substituted indole precursors , often starting from 7-fluoroindoles or 7-fluoro-1,3-dihydro-indol-2-ones, followed by selective hydrogenation or chemical reduction of the double bond at the 2,3-position.

- Palladium-catalyzed annulation or cross-coupling reactions to construct the dihydroindole ring with the desired substituents.

Specific Preparation from 7-Fluoro-1,3-dihydro-indol-2-one Derivatives

One documented approach involves the preparation of 7-fluoro-1-methyl-1,3-dihydro-indol-2-one as an intermediate, which can be further reduced or modified to yield the target compound.

Step 1: Synthesis of 7-fluoro-1-methyl-1,3-dihydro-indol-2-one

This intermediate is prepared by heating 7-fluoro-1,3-dihydro-indol-2,3-dione with hydrazine hydrate at elevated temperature (~130 °C) for 30 minutes. The product is isolated by extraction and purification steps, yielding a solid intermediate with characteristic HPLC retention time and mass spectrometry data confirming its identity.

Step 2: Functionalization and Reduction

Subsequent nitration and other functional group transformations can be performed on this intermediate to introduce additional substituents if needed. Reduction of the double bond in the indole ring to form the 2,3-dihydro derivative can be achieved by catalytic hydrogenation or chemical reduction methods such as Zn/aqueous HCl or sodium borohydride/iodine systems.

Palladium-Catalyzed Synthesis of Annulated Indoles

A more modern and versatile method involves palladium-catalyzed annulation reactions starting from substituted indoles and aryl hydrazines or alkyl bromides.

Using Pd(OAc)2 as the catalyst with ligands such as 1,10-phenanthroline and bases like potassium carbonate or cesium carbonate, 7-fluoro-substituted indole derivatives can be synthesized with good yields (62-82%) via C-H activation and coupling with aryl or alkyl partners.

Typical reaction conditions include heating in solvents such as chlorobenzene or toluene at 70-120 °C for 12-24 hours under inert atmosphere, followed by purification through silica gel chromatography.

The spectral data (1H NMR, mass spectrometry) of these products confirm the formation of the dihydroindole core with the desired fluorine substitution at the 7-position and methyl or other substituents at the 4-position.

Reduction of 2-Oxindole Derivatives to 2,3-Dihydroindoles

Another synthetic route involves starting from polyfunctional 2-oxindoles, which upon reduction of the double bond and decarboxylation yield 2,3-dihydroindole derivatives.

Reduction can be performed using Zn/aqueous HCl to selectively reduce the double bond without affecting nitrile groups.

Decarboxylation can be achieved thermally or in pyridine to give stable dihydroindoles with substituents at various ring positions, including fluorine at the 7-position and methyl at the 4-position.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-fluoro-4-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: Common in electrophilic aromatic substitution reactions due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-diones, while substitution reactions can introduce various functional groups at different positions on the indole ring .

Scientific Research Applications

7-fluoro-4-methyl-2,3-dihydro-1H-indole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-fluoro-4-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 7-fluoro-4-methyl-2,3-dihydro-1H-indole with structurally related fluoroindoles, focusing on substituent positions, molecular properties, and synthesis methodologies:

Key Observations

Substituent Position Effects :

- Fluorine at position 7 (target compound) vs. position 5 (e.g., 5-fluoro-1-methyl-1H-indole) alters electronic distribution. Fluorine’s electron-withdrawing nature at position 7 may reduce aromaticity in the dihydroindole system compared to fully aromatic analogs.

- Methyl groups at position 4 (target) vs. position 1 (e.g., 5-fluoro-1-methyl-1H-indole) influence steric hindrance and regioselectivity in further functionalization .

Synthesis Methodologies: Methylation of fluoroindoles (e.g., 5-fluoro-1-methyl-1H-indole) is achieved efficiently using methyl iodide and potassium t-butoxide (98% yield) . Carboxamide derivatives (e.g., compound 3 in ) require coupling reactions with aminobenzophenones, yielding 37.5–10% depending on substituents .

Melting points vary significantly: 5-fluoro-1-methyl-1H-indole (55–56°C) vs. carboxamide derivatives (249–250°C), reflecting differences in hydrogen-bonding capacity .

Crystallographic Insights: Dihydroindole derivatives (e.g., compound I in ) exhibit non-planar geometries, with sulfonyl groups orthogonal to the indole ring. Intramolecular hydrogen bonds stabilize these structures, a feature likely relevant to the target compound .

Research Implications and Gaps

- Pharmacological Potential: While fluoroindoles like 5-fluoro-3-(triazolyl)ethyl-1H-indole () show antioxidant activity, the target compound’s bioactivity remains unexplored .

- Synthetic Challenges: Selective fluorination at position 7 (vs.

- Structural Data: No crystallographic data are available for the target compound, limiting insights into its conformational preferences.

Biological Activity

7-Fluoro-4-methyl-2,3-dihydro-1H-indole is a bicyclic heterocyclic compound notable for its structural features, including a fluorine atom at the seventh position and a methyl group at the fourth position of the indole ring. This compound has garnered attention in pharmacological research due to its potential biological activities. The molecular formula of this compound is CHFN, with a molecular weight of approximately 165.18 g/mol.

General Biological Properties

Indole derivatives, including this compound, are known to exhibit a wide range of biological activities. These include:

- Antimicrobial Activity : Many indole derivatives have shown potential as antimicrobial agents.

- Anticancer Properties : Some studies suggest that indole compounds can inhibit cancer cell proliferation and induce apoptosis.

- Neuropharmacological Effects : Indoles may interact with various neurotransmitter receptors, influencing mood and behavior.

The specific biological activities of this compound are still under investigation; however, its structural characteristics suggest possible interactions with multiple biological targets.

The mechanism of action for this compound likely involves its ability to bind to specific receptors or enzymes within biological systems. This interaction can modulate various signaling pathways, potentially leading to therapeutic effects. Techniques such as molecular docking and receptor binding assays are commonly used to elucidate these interactions .

Anticancer Activity

A study focusing on the anticancer properties of indole derivatives reported that certain compounds within this class exhibited significant cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, it is hypothesized that its structural features may confer similar properties .

Neuropharmacological Studies

Research into the neuropharmacological effects of indoles has indicated potential interactions with serotonin receptors. Given the structural similarities between this compound and other known serotonin receptor ligands, further studies could explore its efficacy as a modulator of mood-related pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-2,3-dihydro-1H-indole | Fluorine at position 5 | Different substitution pattern affects reactivity |

| 7-Bromo-4-methyl-2,3-dihydro-1H-indole | Bromine at position 7 | May exhibit different biological properties |

| 4-Methyl-2,3-dihydro-1H-indole | No halogen substitutions | Serves as a simpler analog without halogens |

The unique combination of the fluorine atom and methyl group in this compound significantly influences its chemical reactivity and biological activity compared to other derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 7-fluoro-4-methyl-2,3-dihydro-1H-indole, and how do reaction conditions influence yield?

Answer: The synthesis of fluorinated indoles often involves electrophilic fluorination or palladium-catalyzed cross-coupling. For this compound, fluorination at the 7-position can be achieved using Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, PEG-400) enhance reactivity and solubility of intermediates .

- Catalysts : Copper iodide (CuI) facilitates click chemistry for functionalizing indole scaffolds .

- Purification : Column chromatography with ethyl acetate/hexane (70:30) is effective for isolating the product, yielding ~22% in optimized setups .

Q. How should researchers characterize this compound to confirm structural integrity?

Answer: A multi-spectral approach is critical:

- NMR :

- HRMS : Molecular ion peaks (e.g., m/z 179.08 for C₁₀H₁₁FN) validate molecular weight .

- TLC : Use silica gel plates with UV visualization; Rf values depend on solvent polarity .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methyl and 7-fluoro substituents influence reactivity in cross-coupling reactions?

Answer:

- Steric effects : The 4-methyl group may hinder electrophilic substitution at adjacent positions but stabilizes intermediates via hyperconjugation .

- Electronic effects : The 7-fluoro group withdraws electron density, directing reactions to the 5- or 6-position in electrophilic substitutions (e.g., nitration, halogenation) .

- Case study : In Pd-catalyzed Suzuki couplings, the fluorine atom enhances oxidative addition rates due to increased electrophilicity at the indole C2/C3 positions .

Q. How can researchers resolve contradictions in NMR data when fluorine substituents cause unexpected splitting patterns?

Answer: Fluorine’s strong spin-spin coupling (³J ~ 8–12 Hz) can split adjacent protons into doublets or quartets. To mitigate misinterpretation:

Q. What strategies optimize the regioselectivity of functionalizing this compound for drug discovery?

Answer:

- Directed C-H activation : Install directing groups (e.g., pyridine, carbonyl) at C3 to steer functionalization to C5/C6 .

- Protecting groups : Use Boc or tosyl groups to block reactive NH sites during alkylation/acylation .

- Solvent effects : Non-polar solvents (e.g., toluene) favor electrophilic substitutions, while polar solvents (e.g., DMSO) stabilize charged intermediates in SNAr reactions .

Methodological Considerations

Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

- Docking studies : Use software like AutoDock to predict binding modes to receptors (e.g., serotonin receptors) .

- SPR/BLI assays : Measure binding kinetics (ka, kd) in real-time using surface plasmon resonance or bio-layer interferometry .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Q. What advanced spectroscopic techniques are required to analyze solid-state interactions (e.g., crystal packing)?

Answer:

- SC-XRD : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., weak C–H···F bonds) and packing motifs .

- FT-IR microspectroscopy : Map hydrogen-bonding networks in crystalline phases .

- Solid-state NMR : Resolve fluorine environments in polymorphs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for fluorinated indoles?

Answer:

- Parameter screening : Systematically vary catalysts (e.g., CuI vs. Pd(OAc)₂), solvents, and temperatures to identify critical factors .

- Side-product analysis : Use LC-MS to detect byproducts (e.g., dehalogenated intermediates) that reduce yields .

- Replicate literature protocols : Ensure exact replication of stirring times (e.g., 12 hours vs. 24 hours) and drying methods (Na₂SO₄ vs. MgSO₄) .

Tables for Key Data

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Fluorination | Selectfluor, DMF, 80°C, 6 hr | 35% | |

| Cyclization | CuI, PEG-400/DMF, rt, 12 hr | 22% | |

| Purification | Column chromatography (EtOAc:hexane) | 90%+ |

Q. Table 2: Key NMR Shifts

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|---|

| C7-F | - | - | -118.5 |

| C4-CH₃ | 2.3 (s) | 22.1 | - |

| C2/C3 (dihydro) | 3.1–3.5 (m) | 45.8, 50.2 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.